molecular formula C7H5BrClF B133168 3-Chloro-2-fluorobenzyl bromide CAS No. 85070-47-9

3-Chloro-2-fluorobenzyl bromide

Cat. No.: B133168
CAS No.: 85070-47-9
M. Wt: 223.47 g/mol
InChI Key: HYILLTADABKYHO-UHFFFAOYSA-N
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Safety and Hazards

3-Chloro-2-fluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as gloves, protective clothing, eye protection, and face protection should be used .

Mechanism of Action

Target of Action

3-Chloro-2-fluorobenzyl bromide is a synthetic reagent used in organic synthesis It’s known to cause irritation to the respiratory system , suggesting that it may interact with proteins or receptors in this system.

Mode of Action

The exact mode of action of this compound is not well-documented. As a synthetic reagent, it’s likely involved in various chemical reactions, particularly in the formation of carbon-carbon bonds. The bromide group (-Br) is a good leaving group, which can be replaced by nucleophiles in substitution reactions .

Pharmacokinetics

Given its chemical properties, it’s likely that it has low water solubility , which could impact its absorption and distribution in biological systems.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other substances in the reaction environment. Additionally, it should be handled in a well-ventilated area to minimize respiratory exposure . Its stability could also be affected by factors such as temperature and light.

Preparation Methods

3-Chloro-2-fluorobenzyl bromide can be synthesized through various methods. One common synthetic route involves the bromination of 3-chloro-2-fluorotoluene using bromine in the presence of a catalyst . The reaction typically occurs at low temperatures to control the reactivity and ensure the selective formation of the desired product. Industrial production methods may involve similar bromination processes, often optimized for large-scale synthesis to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-2-fluorobenzyl bromide undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILLTADABKYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335079
Record name 3-Chloro-2-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85070-47-9
Record name 3-Chloro-2-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-chloro-2-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (3-chloro-2-fluoro-phenyl)-methanol (3.2 g, 20 mmol) in DCM (20 mL) was added dropwise PBr3 (1 mL) at 0° C. The reaction mixture was stirred at room temperature for another 1 hour before quenching with satd. aq. NaHCO3 solution. The organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give the desired product without further purification (4.1 g, 92%). MS: 223.2 (M+H)+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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